molecular formula C11H11F3O2S B14072470 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one

1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14072470
M. Wt: 264.27 g/mol
InChI Key: DWTIGBJEZCFILV-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)phenol and 3-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as oxidation and reduction, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy or methylthio groups.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one

Comparison: 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The differences in molecular structure can lead to variations in physical properties, such as melting point and solubility, as well as distinct biological effects.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-8(15)7-5-4-6-9(10(7)17-2)16-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

DWTIGBJEZCFILV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)(F)F)SC

Origin of Product

United States

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